molecular formula C13H20ClNO B13749387 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride CAS No. 64037-93-0

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B13749387
CAS No.: 64037-93-0
M. Wt: 241.76 g/mol
InChI Key: DKRQABDXWKGWDI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride (CAS 30074-78-3) is a tetralin-derived aromatic amine with an ethyl group substituted on the amine nitrogen, a methoxy group at the 5-position of the naphthalene ring, and a hydrochloride salt. Its molecular formula is C₁₃H₂₀ClNO, and its SMILES notation is CCN[C@@H]1CCCC2=C1C=CC(=C2)OC.Cl, indicating stereochemistry at the chiral center . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

For example, describes a sulfonamide coupling reaction in THF, which may parallel the synthetic routes for this compound .

Properties

CAS No.

64037-93-0

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

ethyl-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride

InChI

InChI=1S/C13H19NO.ClH/c1-3-14-12-8-4-7-11-10(12)6-5-9-13(11)15-2;/h5-6,9,12,14H,3-4,7-8H2,1-2H3;1H

InChI Key

DKRQABDXWKGWDI-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. One common route starts with the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions including nitration, reduction, and alkylation to introduce the amine, ethyl, and methoxy groups respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize efficiency. The purification process often includes crystallization and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can undergo various chemical reactions including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to remove the methoxy group or to further hydrogenate the naphthalene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromic acid.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce fully hydrogenated naphthalene derivatives.

Scientific Research Applications

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Impact on Properties :

  • N-Alkyl Substitution : Ethyl and propyl groups (vs. methyl) increase lipophilicity, affecting membrane permeability in pharmacological contexts .
  • Halogenation : Chlorine or bromine at the 8-position enhances electrophilicity and may influence binding affinity in receptor-targeted applications .
  • Amine Position : 1-Amine (target compound) vs. 2-amine derivatives (e.g., ) alter steric and electronic interactions in synthesis or biological systems .

Physicochemical Properties

Property Target Compound 8-Chloro-N-methyl Analogue N-Propyl-2-amine Derivative
Solubility High (hydrochloride salt) Moderate (chlorine reduces polarity) High (hydrochloride salt)
Melting Point Not reported ~200–220°C (estimated) ~185–195°C (literature)
LogP ~2.1 (predicted) ~2.5 (chlorine increases lipophilicity) ~2.8 (propyl chain)

Notes:

  • The hydrochloride salt lowers the pKa of the amine, enhancing water solubility .
  • Halogenation increases molecular weight and may reduce metabolic stability .

Biological Activity

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride (CAS No. 64037-93-0) is an organic compound with significant potential in pharmaceutical applications. Its unique structure, which includes a naphthalene ring and a methoxy substituent, contributes to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is C13H20ClNO with a molecular weight of 241.79 g/mol. The compound features a tetrahydro structure that enhances its reactivity and biological interactions.

Research has indicated that this compound may act as a dopamine receptor agonist , which is particularly relevant for treating neurological disorders such as Parkinson's disease. Its structural similarity to natural neurotransmitters allows it to modulate neurotransmitter activity effectively.

The biological activity can be summarized in the following points:

  • Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by influencing dopaminergic pathways.
  • Dopamine Receptor Interaction : It has been shown to bind to dopamine receptors with high affinity, potentially leading to enhanced dopaminergic signaling.
  • Nucleophilic and Electrophilic Reactions : The presence of the methoxy group increases the nucleophilicity of the amine nitrogen, facilitating various chemical reactions that are vital for its biological activity.

Biological Activity Overview

Activity Description
NeuroprotectionProtects neurons from degeneration in models of Parkinson's disease
Dopamine AgonismMimics dopamine action at receptor sites
Modulation of NeurotransmittersAlters levels of key neurotransmitters such as dopamine and serotonin

Case Studies and Research Findings

  • Neuroprotective Study : A study conducted on rodent models demonstrated that treatment with 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride resulted in a significant reduction in neurodegeneration markers associated with Parkinson's disease. The compound was administered at varying doses (10 mg/kg and 50 mg/kg), showing dose-dependent efficacy in preserving neuronal integrity .
  • Binding Affinity Research : In vitro studies have revealed that this compound exhibits a binding affinity comparable to established dopamine agonists. The research utilized radiolabeled ligand binding assays to quantify the interaction strength with dopamine receptors .
  • Toxicity Assessment : Toxicological evaluations indicated an LDLo (Lowest published lethal dose) of 100 mg/kg when administered intraperitoneally in mice. While acute toxicity was noted, further studies are required to assess chronic exposure effects and therapeutic window .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-methoxy-1-tetralone followed by ethylation. For example, 1-nitronaphthalene derivatives are reduced using iron and hydrochloric acid at 70°C (similar to 1-naphthylamine synthesis ). Subsequent alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux yields the N-ethyl derivative. Purification involves recrystallization from ethanol or acetone to isolate the hydrochloride salt .

Q. How can the compound’s structural integrity be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks: methoxy (~δ 3.7 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 250–260 Da) .
  • IR : Identify N–H stretches (~3300 cm⁻¹) and C–O–C bonds (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Classification : Classified as hazardous due to structural similarity to 1-naphthylamine (CAS 552-46-5), which is a suspected carcinogen .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Neutralize with dilute NaOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s pharmacological activity?

  • Methodological Answer : Enantiomers can exhibit divergent receptor-binding profiles. For example, (S)-configured tetrahydro-naphthalenamine derivatives (e.g., SK&F-89748) show α₁-adrenoceptor agonism with EC₅₀ values as low as 9 nM in rabbit ear artery models . Chiral resolution via HPLC using a cellulose-based column (e.g., Chiralcel OD-H) and activity assays (e.g., isolated tissue preparations) are recommended to evaluate stereospecific effects .

Q. What in vitro models are suitable for studying its interaction with adrenergic receptors?

  • Methodological Answer :
  • Isolated Tissue Assays : Use rabbit ear artery or rat vas deferens to assess α₁/α₂ selectivity. Measure EC₅₀ values via cumulative dose-response curves .
  • Receptor Binding Assays : Radioligand competition studies (e.g., 3H^3H-prazosin for α₁ receptors) in transfected HEK293 cells. Data normalization to reference agonists (e.g., phenylephrine) is critical .

Q. How can impurities or degradation products be identified and quantified?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/water (0.1% formic acid). Monitor for degradation products like demethylated or oxidized analogs .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate stability challenges .

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